1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a dihydropyridine derivative with a carboxamide group. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The fluorobenzyl and trifluorophenyl groups would likely be introduced through a substitution reaction.Molecular Structure Analysis
The molecule contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one carbonyl group, and a double bond. It also has a carboxamide group attached to the 3-position of the dihydropyridine ring. The 1-position of the ring is substituted with a 2-chloro-6-fluorobenzyl group and the nitrogen atom is substituted with a 2,3,4-trifluorophenyl group.Chemical Reactions Analysis
As a dihydropyridine derivative, this compound might undergo reactions typical for this class of compounds. This could include reduction of the pyridine ring or reactions at the carbonyl group.Physical And Chemical Properties Analysis
Without specific data, it’s hard to predict the exact properties of this compound. However, the presence of multiple fluorine atoms could make the compound quite electronegative and potentially increase its stability.Scientific Research Applications
-
Synthesis of Anti-depressant Molecules
- Field : Medicinal Chemistry
- Application : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Method : The complex of mesitylcopper and ®-DTBM segphos L 1 may function as effective catalysts for direct enantio-selective production of C–S bonds . Several 1,4-conjugate addition compounds were produced by successfully using a range of electron-rich and deficient α,β-unsaturated thio-amides as electrophilic substrates in toluene at 0 °C .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Safety And Hazards
Again, without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.
Future Directions
The future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific experimental data and further studies would be needed.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF4N2O2/c20-12-4-1-5-13(21)11(12)9-26-8-2-3-10(19(26)28)18(27)25-15-7-6-14(22)16(23)17(15)24/h1-8H,9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMMHGVRRFSEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.